molecular formula C7H6BClFNO5 B2945966 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid CAS No. 2377609-08-8

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid

Cat. No.: B2945966
CAS No.: 2377609-08-8
M. Wt: 249.39
InChI Key: VCKFMVDKRUUTOQ-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H6BClFNO5 and a molecular weight of 249.39 g/mol . This compound is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a phenyl ring, along with a boronic acid group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of halogenated aromatic compounds using palladium-catalyzed reactions. For instance, the reaction of 6-chloro-4-fluoro-3-methoxy-2-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.

    Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Aminophenylboronic Acids: Resulting from the reduction of the nitro group.

    Phenols: Formed from the oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is unique due to its combination of substituents, which can influence its reactivity and applications in synthesis. The presence of multiple electron-withdrawing groups (chloro, fluoro, nitro) and an electron-donating group (methoxy) provides a unique electronic environment that can be exploited in various chemical transformations .

Properties

IUPAC Name

(6-chloro-4-fluoro-3-methoxy-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClFNO5/c1-16-7-4(10)2-3(9)5(8(12)13)6(7)11(14)15/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKFMVDKRUUTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1[N+](=O)[O-])OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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